Trans-4-(dibenzylamino)-1-methyl-cyclohexanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H27NO |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-(dibenzylamino)-1-methylcyclohexan-1-ol |
InChI |
InChI=1S/C21H27NO/c1-21(23)14-12-20(13-15-21)22(16-18-8-4-2-5-9-18)17-19-10-6-3-7-11-19/h2-11,20,23H,12-17H2,1H3 |
InChI Key |
VUDCIAAEXANVNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(dibenzylamino)-1-methyl-cyclohexanol typically involves the reaction of trans-4-aminocyclohexanol with benzyl bromide in the presence of a base such as cesium carbonate. The reaction is carried out in acetonitrile at room temperature for two days . The reaction can be represented as follows:
trans-4-aminocyclohexanol+benzyl bromideCs2CO3,CH3CNthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Stereochemical Confirmation
The stereochemistry of trans-9 was unequivocally assigned via X-ray crystallography (Fig. 4 in ). The methyl group adopts an equatorial position, while the dibenzylamino group is axial. This contrasts with the cis-isomer, where both substituents are equatorial .
NMR Analysis :
-
¹H NMR (CDCl₃, 400 MHz): δ 7.37 (4H, d, J = 7.2 Hz), 3.62 (4H, s), 3.54 (1H, tt, J = 10.9, 4.3 Hz), 1.12–1.30 (2H, m) .
-
¹³C NMR (CDCl₃, 100 MHz): δ 139.9 (quat C), 128.9 (CH), 72.4 (CH), 53.9 (CH₂), 26.0 (CH₂) .
(a) Trifluoromethylation
Replacing methylmagnesium chloride with Ruppert’s reagent (CF₃SiMe₃) and TBAF introduces a trifluoromethyl group, yielding trans-4-dibenzylamino-1-trifluoromethylcyclohexanol (15) as the major product (9:1 diastereomer ratio) . The axial CF₃ group in trans-15 was confirmed by ¹⁹F NMR and X-ray analysis .
Comparative Reaction Behavior
-
Nucleophile Chelation : Methyl Grignard addition to ketone 24 proceeds via chelation to the carbonyl oxygen and secondary amine, favoring equatorial methyl group delivery .
-
Solvent Effects : THF promotes higher diastereoselectivity (70:30 cis:trans) compared to DCM (60:40) .
Table 1: Spectral Data for trans-9
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₁H₂₇NO |
| Molecular Weight | 309.44 g/mol |
| ¹H NMR (CDCl₃) | δ 7.37 (4H, d), 3.62 (4H, s), etc. |
| ¹³C NMR (CDCl₃) | δ 139.9, 128.9, 72.4, 53.9, 26.0 |
| HRMS | Calculated: 309.2092; Found: 309.2090 |
Table 2: Reaction Optimization
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature (Grignard) | −78°C → rt | ↑ Diastereoselectivity |
| Nucleophile (MeMgCl vs. MeLi) | MeMgCl | ↑ trans-9 proportion |
| Silica Chromatography | Hexane/EtOAc | Effective separation |
Scientific Research Applications
Trans-4-(dibenzylamino)-1-methyl-cyclohexanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of trans-4-(dibenzylamino)-1-methyl-cyclohexanol involves its interaction with specific molecular targets. The dibenzylamino group can interact with receptors or enzymes, modulating their activity. The hydroxyl group may participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Trans-4-(dibenzylamino)-1-methyl-cyclohexanol can be compared with similar compounds such as:
Trans-4-(dibenzylamino)-1-trifluoromethyl-cyclohexanol: This compound has a trifluoromethyl group instead of a methyl group, which can significantly alter its chemical properties and reactivity.
Trans-4-(phthalimidomethyl)-cyclohexanol: This compound contains a phthalimidomethyl group, which imparts different steric and electronic effects compared to the dibenzylamino group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Biological Activity
Trans-4-(dibenzylamino)-1-methyl-cyclohexanol is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its synthesis, biological mechanisms, and the implications of its activity based on various studies.
This compound is characterized by its unique cyclohexanol structure combined with a dibenzylamino group. The synthesis of this compound involves several steps, typically starting from simpler cyclohexanol derivatives and employing techniques such as NMR spectroscopy and X-ray crystallography to confirm the stereochemistry of the final product .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is likely to engage in mechanisms such as:
- Receptor Binding : It may bind to specific receptors influencing cellular signaling pathways.
- Enzyme Modulation : The compound could act as an inhibitor or activator of certain enzymes, thereby altering metabolic pathways.
- Membrane Interaction : Its hydrophobic nature allows it to disrupt membrane integrity, impacting cell viability.
Pharmacological Applications
Research indicates that this compound exhibits potential as a dual-action agent, particularly as a β2 adrenergic agonist and an M3 muscarinic antagonist. This duality suggests applications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) by promoting bronchodilation while also modulating parasympathetic activity .
Case Study 1: Antifungal Activity
A comparative study on cycloheximides highlighted the antifungal properties of related compounds. While this compound was not directly tested, its structural analogs showed significant antifungal activity against various fungi, suggesting that similar mechanisms may be applicable .
Case Study 2: Phytotoxicity
Research into related cyclohexanols demonstrated phytotoxic effects, indicating that compounds with similar structures could affect plant growth. This raises questions about the environmental impact of this compound if used in agricultural settings .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors influencing its bioavailability include:
- Absorption : The compound's lipophilicity may enhance absorption through biological membranes.
- Distribution : Its ability to cross cellular barriers can lead to varied distribution within tissues.
- Metabolism : Investigating metabolic pathways will provide insights into its efficacy and safety profile.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
